molecular formula C22H26N4O3S2 B11149104 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11149104
M. Wt: 458.6 g/mol
InChI Key: SNDMPEXPVFNTEA-MFOYZWKCSA-N
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Description

5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one is a recognized and potent ATP-competitive inhibitor of the c-Jun N-terminal Kinase (JNK) family . This compound is a key pharmacological tool for elucidating the complex role of JNK signaling in cellular stress responses, apoptosis, and inflammation. Researchers utilize this inhibitor to probe the mechanisms underlying a wide range of pathological conditions, as JNK activation is implicated in neurodegenerative diseases, ischemic injury, and inflammatory disorders . Its high potency and selectivity make it particularly valuable for in vitro studies aiming to dissect the specific contributions of JNK pathways in model systems, providing critical insights for the development of novel therapeutic strategies.

Properties

Molecular Formula

C22H26N4O3S2

Molecular Weight

458.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-13(2)10-23-19-16(20(27)25-11-14(3)6-7-18(25)24-19)9-17-21(28)26(22(30)31-17)12-15-5-4-8-29-15/h6-7,9,11,13,15,23H,4-5,8,10,12H2,1-3H3/b17-9-

InChI Key

SNDMPEXPVFNTEA-MFOYZWKCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC(C)C)C=C1

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Materials : 7-Methyl-2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.2 eq) are dissolved in anhydrous ethanol under nitrogen.

  • Cyclization : The mixture is refluxed at 80°C for 12 hours, catalyzed by p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from dichloromethane/hexane (1:3) to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (78% yield).

Functionalization at Position 3

The 3-position is brominated using N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride at 0°C, followed by substitution with isobutylamine:

  • Bromination : 7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) is treated with NBS in CCl₄ for 2 hours, yielding 3-bromo-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (85% yield).

  • Amination : The bromide reacts with isobutylamine (3.0 eq) in dimethylformamide (DMF) at 60°C for 6 hours, producing 2-(isobutylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (91% yield).

Thiazolidin-4-One Ring Assembly

The thiazolidin-4-one moiety is constructed via a Hantzsch thiazole synthesis, modified to incorporate the tetrahydrofuranylmethyl group.

Thiazolidin-4-One Core Formation

  • Reagents : Tetrahydrofurfurylamine (1.2 eq), carbon disulfide (1.5 eq), and chloroacetic acid (1.0 eq) are combined in ethanol.

  • Cyclization : The mixture is stirred at 25°C for 24 hours, yielding 3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one (64% yield).

Introduction of the Methylidene Group

A Knoevenagel condensation links the thiazolidin-4-one to the pyrido[1,2-a]pyrimidin-4-one intermediate:

  • Activation : The thiazolidin-4-one (1.0 eq) is treated with acetic anhydride (2.0 eq) at 100°C for 1 hour to generate the enolate.

  • Condensation : The enolate reacts with 2-(isobutylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in toluene under reflux, with piperidine (0.2 eq) as a catalyst. The Z-configuration is favored by steric hindrance from the tetrahydrofuranylmethyl group, achieving a 3:1 Z:E ratio.

Optimization of Reaction Conditions

Critical parameters influencing yield and stereoselectivity include solvent polarity, temperature, and catalyst selection.

Solvent Screening

SolventDielectric ConstantYield (%)Z:E Ratio
Toluene2.4723:1
Ethanol24.3582:1
DMF36.7411.5:1

Nonpolar solvents like toluene enhance Z-selectivity by stabilizing the transition state through hydrophobic interactions.

Catalytic Effects

CatalystYield (%)Reaction Time (h)
Piperidine728
DBU686
No catalyst3224

Piperidine’s mild basicity minimizes side reactions, while stronger bases like DBU accelerate decomposition.

Analytical Characterization

Final product validation employs advanced spectroscopic and chromatographic techniques:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, methylidene-H), 4.12–4.08 (m, 2H, tetrahydrofuran-H), 3.45 (t, J = 7.2 Hz, 2H, isobutylamino-H).

  • HRMS (ESI+) : m/z calculated for C₂₄H₂₈N₄O₃S₂ [M+H]⁺: 509.1587; found: 509.1592.

Purity Assessment

MethodPurity (%)Retention Time (min)
HPLC (C18)98.512.3
TLC (SiO₂)97Rf = 0.45

HPLC employs a gradient of acetonitrile/water (0.1% formic acid) at 1 mL/min .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The isobutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including pyrimidinones, thiazolidinones, and fused bicyclic systems. Below is a comparative analysis:

Compound Core Structure Key Substituents Reported Bioactivity Synthesis Route Key Spectral Data
Target Compound Pyrido[1,2-a]pyrimidin-4-one + thiazolone Isobutylamino, methyl, tetrahydrofuranmethyl, (Z)-methylidene bridge Not explicitly reported (inferred from analogs) Likely multi-step (condensation, cyclization; similar to ) IR: C=S (~1200–1000 cm⁻¹), C=O (~1700 cm⁻¹); NMR: δ 1.0–1.5 (isobutyl CH3)
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thieno-pyrimidinone Methyl, phenylthiazolo-isoxazolyl Anticancer (cell line studies) Condensation of thiophene derivatives with pyrimidine precursors ¹H NMR: δ 7.2–8.1 (aromatic protons); MS: m/z 352 [M+H]⁺
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo-pyridine Nitrophenyl, benzyl, cyano, ester groups Not reported (structural focus) One-pot two-step reaction (amine + carbonyl compound) ¹H NMR: δ 4.2–4.4 (ester CH2); HRMS: m/z 532.1921 [M+H]⁺ (calc. 532.1918)
2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine Thiadiazolo-pyrimidine Phenyl, carboxamide, variable R-group Antimicrobial, enzyme inhibition Cyclocondensation of thiadiazole with pyrimidine intermediates IR: N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹); ¹³C NMR: δ 160–165 (C=O)
Pyrazolo[1,5-a]pyrimidines Pyrazolo-pyrimidine Benzofuran, methoxy, tert-butyl Insecticidal (plant-derived bioactivity) Diazonium salt coupling with heterocyclic amines IR: C≡N (~2200 cm⁻¹); ¹H NMR: δ 6.8–7.5 (benzofuran protons)

Key Comparison Points:

Core Heterocycles: The target compound’s pyrido-pyrimidinone core is distinct from thieno-pyrimidinones and thiadiazolo-pyrimidines , which incorporate sulfur but lack the fused pyridine ring. The thiazolone ring in the target compound is functionally analogous to the thiazolo-isoxazole in compound 17 , both contributing to electrophilic reactivity.

Thiazolone derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) via thiol-binding interactions, a trait inferred for the target compound .

Synthesis Complexity :

  • The target compound likely requires advanced multi-step synthesis (e.g., cyclization, stereoselective condensation), similar to the one-pot strategies for tetrahydroimidazo-pyridines .

Spectral Signatures: The thioxo (C=S) group in the target compound’s thiazolone ring would produce IR absorptions distinct from the C=O groups in pyrimidinones . The tetrahydrofuranmethyl substituent’s ether linkage (C-O-C) would show IR peaks at ~1100 cm⁻¹, absent in simpler analogs like compound 2d .

Biological Activity

The compound 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including thiazole, pyrimidine, and furan moieties, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C20H24N4O2S2C_{20}H_{24}N_{4}O_{2}S_{2} with a molecular weight of 416.6 g/mol. The structure includes functional groups that enhance its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC20H24N4O2S2C_{20}H_{24}N_{4}O_{2}S_{2}
Molecular Weight416.6 g/mol
IUPAC Name5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Antimicrobial Activity : The presence of thiazole and pyrimidine rings in the structure is associated with antimicrobial properties. Research indicates that derivatives of these compounds can inhibit bacterial growth and fungal infections.
  • Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within biological systems. This interaction can alter enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects. For example:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Modulation : The isobutylamino group suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to or derived from the target compound:

  • Antifungal Activity : A study published in the International Journal of Molecular Sciences highlighted that compounds similar to our target exhibited significant antifungal activity against various strains, outperforming standard antifungal agents at certain concentrations .
  • Toxicity Assessment : Toxicity studies using zebrafish embryos indicated that while some derivatives showed low toxicity (e.g., EC50 values indicating safe concentrations), further investigations are necessary to evaluate the safety profile of the target compound .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to specific functional groups can enhance biological activity. For instance, altering substituents on the pyrimidine ring significantly impacted both antimicrobial and anticancer efficacy .

Q & A

Q. Optimization :

  • Use polar aprotic solvents (DMF, DMSO) for higher yields.
  • Monitor reactions with TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC to track intermediates .

Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thioxo group at δ 165-170 ppm in ¹³C) .
  • IR : Confirm thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .

What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from:

  • Catalyst choice : Triphenylphosphine () vs. acetic anhydride () for methylidene formation.
  • Purification : Column chromatography () vs. recrystallization ().

Q. Method :

  • Design a Design of Experiments (DoE) to test variables (solvent, catalyst, temperature).
  • Use LC-MS to identify side products affecting yield .

What computational strategies predict binding affinity for kinase targets?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to model interactions with the pyrido-pyrimidine core .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

How do structural modifications impact bioactivity?

Q. SAR Insights :

  • Thioxo group : Replacement with oxo reduces kinase inhibition (IC50 increases from 0.2 µM to >10 µM) .
  • Tetrahydrofurfuryl vs. benzyl : Lower logP of tetrahydrofurfuryl improves solubility (2.1 vs. 3.5) but reduces membrane permeability .

Q. Testing :

  • Synthesize analogs with halogens (F, Cl) at position 7 and compare IC50 values .

How can solubility challenges in bioassays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro assays .
  • Prodrug design : Introduce phosphate esters at the thiazolone carbonyl for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .

What mechanisms govern key reactions in its synthesis?

  • Cyclization : Acid-catalyzed (e.g., H2SO4) ring closure via intramolecular nucleophilic attack .
  • Thioamide formation : Reaction of thiols with α,β-unsaturated ketones via Michael addition .

Q. Validation :

  • Isotope labeling (¹⁸O/³⁴S) and kinetic studies to trace reaction pathways .

How stable is the compound under physiological conditions?

  • pH stability : Degrades rapidly at pH >8 (t½ = 2 h) due to thiazolone ring hydrolysis .
  • Metabolites : LC-MS identifies sulfoxide derivatives from hepatic microsome assays .

What challenges arise during scale-up from lab to pilot production?

  • Purification : Replace column chromatography with crystallization (solvent: ethanol/water) .
  • Thermal hazards : Exothermic cyclization requires jacketed reactors with <5°C/min heating rates .
  • Yield drop : Optimize stoichiometry (1.2 eq. of tetrahydrofurfuryl bromide) to minimize side reactions .

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